molecular formula C15H19N3O4S B2791712 N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034543-74-1

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No.: B2791712
CAS No.: 2034543-74-1
M. Wt: 337.39
InChI Key: NDYUJCDGVHKFRC-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a synthetic compound with notable relevance in various scientific disciplines. It is characterized by the presence of a pyrimidine ring, an ethyl linker, a phenoxy group, and a sulfonamide group. This complex structure enables unique chemical behaviors and interactions, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide typically begins with the preparation of intermediate compounds. One approach involves the reaction of 4-methyl-6-oxopyrimidine with ethylene oxide to form the ethyl-linked intermediate. This intermediate is then reacted with 2-phenoxyethanesulfonyl chloride under suitable conditions, often in the presence of a base like triethylamine, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to maintain efficiency and consistency. Solvent selection and purification processes would be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is capable of undergoing various types of chemical reactions:

  • Oxidation: : Typically involves the sulfonamide group, which can be oxidized under strong oxidizing conditions.

  • Reduction: : The pyrimidine ring can undergo reduction, although this is less common due to its stability.

  • Substitution: : The phenoxy group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. Conditions vary, but reactions are generally conducted in solvents such as acetonitrile or dichloromethane under controlled temperatures.

Major Products

  • Oxidation: : Yields sulfonic acid derivatives.

  • Reduction: : Produces reduced pyrimidine compounds.

  • Substitution: : Results in substituted phenoxy derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactive sulfonamide group and its potential as a building block in synthetic organic chemistry.

Biology

Biologically, it has been investigated for its interactions with enzymes and receptors, particularly those related to nucleotide metabolism due to the pyrimidine structure.

Medicine

In the medical field, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting metabolic pathways or as enzyme inhibitors.

Industry

Industrially, it can be used in the synthesis of more complex molecules and materials, leveraging its unique functional groups.

Mechanism of Action

The mechanism by which N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide exerts its effects largely depends on its target application. In enzyme inhibition, for instance, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets often involve enzymes or receptors associated with pyrimidine metabolism or sulfonamide-sensitive pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide or N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide, this compound is unique due to the specific positioning and combination of the phenoxy and sulfonamide groups. These structural variations confer different reactivity profiles and biological activities.

List of Similar Compounds

  • N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide

  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

Properties

IUPAC Name

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYUJCDGVHKFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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